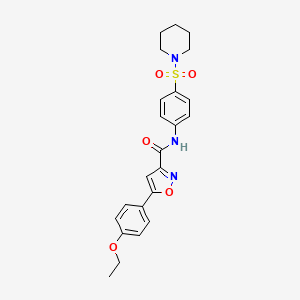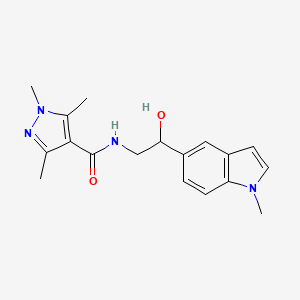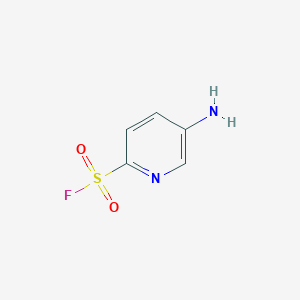![molecular formula C24H23BrN4O3 B2930020 N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941886-73-3](/img/no-structure.png)
N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23BrN4O3 and its molecular weight is 495.377. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions. The study highlights the importance of hydrogen bonding in the self-assembly process of these complexes, which could have implications for the development of new materials and therapeutic agents (Chkirate et al., 2019).
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals, including acetamides, have been investigated to understand their potential for applications in photonic devices such as optical switches, modulators, and in optical energy applications. This research provides insight into how molecular structures influence the linear and nonlinear optical behavior of materials, which is crucial for the development of advanced optical technologies (Castro et al., 2017).
Antimicrobial Agents
New heterocyclic compounds incorporating the antipyrine moiety, derived from 4-acetamide pyrazolone, have been synthesized and tested for antimicrobial activities. These compounds exhibit promising biological activity against various microorganisms, indicating their potential as antimicrobial agents. This research underscores the significance of molecular design in developing new therapeutic options for combating infections (Aly et al., 2011).
Antimicrobial and Antifungal Activities
Novel thiazoles with pyrazole moieties have been synthesized and shown to exhibit significant antimicrobial and antifungal activities. Such studies are vital for identifying new chemical entities that can serve as leads in the development of treatments for infectious diseases (Saravanan et al., 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves the reaction of 4-bromobenzenamine with 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid in the presence of a coupling agent to form the intermediate, which is then reacted with acetic anhydride to yield the final product.", "Starting Materials": [ "4-bromobenzenamine", "2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzenamine and 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the intermediate product by filtration or any other suitable method.", "Step 4: Dissolve the intermediate product in a suitable solvent.", "Step 5: Add acetic anhydride to the reaction mixture and stir for a specific time period.", "Step 6: Isolate the final product by filtration or any other suitable method.", "Step 7: Purify the final product by recrystallization or any other suitable method." ] } | |
Número CAS |
941886-73-3 |
Fórmula molecular |
C24H23BrN4O3 |
Peso molecular |
495.377 |
Nombre IUPAC |
N-(4-bromophenyl)-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C24H23BrN4O3/c1-2-3-14-32-20-10-4-17(5-11-20)21-15-22-24(31)28(12-13-29(22)27-21)16-23(30)26-19-8-6-18(25)7-9-19/h4-13,15H,2-3,14,16H2,1H3,(H,26,30) |
Clave InChI |
HMSCVQHDEJHNSU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(dimethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929937.png)
![8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2929938.png)
![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)

![2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2929943.png)
![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)




![1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2929957.png)
![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)